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Compound of Interest

Compound Name: 4-Chloro-3-methoxyphenol

CAS No.: 18113-07-0

Cat. No.: B1631401 Get Quote

Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 4-Chloro-3-
methoxyphenol (CAS No. 18113-07-0), a key halogenated aromatic compound used as an

intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the limited

availability of published experimental spectra for this specific isomer, this document leverages

expert analysis of its constituent functional groups and comparative data from structurally

analogous compounds to present a comprehensive and predictive interpretation of its Nuclear

Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. This

guide is designed to serve as a vital resource for researchers, scientists, and professionals in

drug development for the unambiguous identification and structural elucidation of this molecule.

Molecular Structure and Key Identifiers
4-Chloro-3-methoxyphenol is a substituted phenol containing a hydroxyl group, a methoxy

group, and a chlorine atom on the benzene ring. Understanding the electronic effects of these

substituents is paramount to interpreting its spectral data.
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Identifier Value Source

IUPAC Name 4-chloro-3-methoxyphenol [2][3]

CAS Number 18113-07-0 [2][4]

Molecular Formula C₇H₇ClO₂ [2][4]

Molecular Weight 158.58 g/mol [2]

Monoisotopic Mass 158.0134572 Da [2]

Logical Structure Diagram
The diagram below illustrates the structure of 4-Chloro-3-methoxyphenol with atom

numbering used for the assignment of NMR signals. This numbering follows standard chemical

conventions, prioritizing the hydroxyl group.

Caption: 2D structure of 4-Chloro-3-methoxyphenol with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule. The analysis below is based on established principles of substituent

effects on chemical shifts.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃, TMS)
The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region,

one for the methoxy protons, and a broad singlet for the phenolic proton.
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Predicted δ
(ppm)

Multiplicity Integration Assignment

Rationale for
Chemical Shift
and
Multiplicity

~7.10 - 7.30 Doublet (d) 1H H-5

This proton is

ortho to the

electron-

withdrawing

chlorine atom,

leading to a

downfield shift. It

is coupled only to

H-6, resulting in

a doublet.

~6.80 - 6.95 Doublet (d) 1H H-2

Positioned ortho

to the strongly

electron-donating

hydroxyl group,

this proton is

shielded. It is

coupled only to

H-6, but the

coupling

constant will be

small (meta-

coupling),

appearing as a

narrow doublet.

~6.70 - 6.85 Doublet of

Doublets (dd)

1H H-6 This proton

experiences

coupling from

both H-5 (ortho-

coupling, larger

J-value) and H-2

(meta-coupling,

smaller J-value),
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resulting in a

doublet of

doublets.

~5.50 - 6.50
Broad Singlet (br

s)
1H -OH

Phenolic protons

are

exchangeable

and often appear

as a broad

singlet. The

chemical shift is

highly dependent

on concentration

and solvent.[5]

~3.90 Singlet (s) 3H -OCH₃

The methyl

protons of the

methoxy group

are not coupled

to any other

protons and

appear as a

sharp singlet. Its

position is

characteristic for

an aryl methoxy

group.

Expertise & Experience: The prediction of aromatic signals is based on the additive effects of

the substituents. The chlorine atom is deactivating (electron-withdrawing), shifting ortho/para

protons downfield. Conversely, the -OH and -OCH₃ groups are activating (electron-donating),

shifting their ortho/para protons upfield. The interplay of these effects results in the predicted

chemical shifts. The multiplicity is determined by the n+1 rule, considering ortho (³J ≈ 7-9 Hz)

and meta (⁴J ≈ 2-3 Hz) coupling constants.[6]

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
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The proton-decoupled ¹³C NMR spectrum is expected to display seven unique carbon signals,

as all carbon atoms are in chemically distinct environments.

Predicted δ (ppm) Assignment
Rationale for Chemical
Shift

~155 - 160 C-3

Aromatic carbon bonded to the

methoxy oxygen; highly

deshielded. Based on data for

3-methoxyphenol.[7]

~145 - 150 C-1

Aromatic carbon bonded to the

hydroxyl oxygen; strongly

deshielded.

~130 - 135 C-5
Aromatic carbon deshielded by

the adjacent chlorine atom.

~120 - 125 C-4

Aromatic carbon directly

bonded to chlorine; its shift is

influenced significantly by the

halogen.

~115 - 120 C-6 Aromatic methine carbon.

~105 - 110 C-2

Aromatic carbon ortho to both -

OH and -OCH₃ groups,

experiencing strong shielding.

~55 - 60 C-7 (-OCH₃)
The methoxy methyl carbon,

typically found in this region.[7]

Trustworthiness: The predicted chemical shifts are cross-referenced with data from similar

structures. For instance, the carbons bearing the -OH and -OCH₃ groups in 3-methoxyphenol

appear at 155.6 ppm and 161.2 ppm, respectively, supporting the downfield predictions for C1

and C3.[7] The influence of the chlorine atom is inferred from data on 4-chlorophenol.[7]

Standard Protocol for NMR Sample Preparation and
Acquisition
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Sample Preparation: Weigh approximately 10-20 mg of 4-Chloro-3-methoxyphenol and

dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) in a standard 5 mm NMR tube.

Instrument Setup: Place the sample in the NMR spectrometer.

Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies and perform

automated or manual shimming to optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical

parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, an acquisition time of

2-4 seconds, and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g.,

zgpg30). A larger spectral width (~240 ppm) and a greater number of scans are required due

to the lower natural abundance and sensitivity of the ¹³C nucleus.

Infrared (IR) Spectroscopy Analysis
IR spectroscopy excels at identifying the functional groups present in a molecule. The IR

spectrum of 4-Chloro-3-methoxyphenol will be dominated by absorptions from the hydroxyl,

aromatic, and ether moieties.
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Wavenumber
(cm⁻¹)

Vibration Type Intensity Interpretation

3550 - 3200
O-H stretch (H-

bonded)
Strong, Broad

This broad absorption

is the hallmark of a

phenolic hydroxyl

group involved in

intermolecular

hydrogen bonding.[8]

3100 - 3000 C-H stretch (aromatic) Medium

Characteristic of C-H

bonds on the benzene

ring.

2950 - 2850 C-H stretch (aliphatic) Medium-Weak

Arises from the methyl

group of the methoxy

substituent.

1600 - 1585, 1500 -

1400

C=C stretch

(aromatic)
Medium-Strong

These absorptions are

characteristic of the

aromatic ring skeletal

vibrations.

~1250
C-O stretch (aryl

ether)
Strong

Corresponds to the

asymmetric C-O-C

stretch of the methoxy

group.

~1150 C-O stretch (phenol) Strong

Associated with the

stretching vibration of

the C-O bond of the

phenol group.

800 - 600 C-Cl stretch Medium-Strong

The C-Cl bond

vibration typically

appears in this region

of the fingerprint.

Authoritative Grounding: The assignment of these bands is based on well-established

correlation tables for IR spectroscopy. The broadness of the O-H stretch in phenols is a reliable
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diagnostic feature, distinguishing it from the sharper O-H stretch of a non-hydrogen-bonded

alcohol.[8] The presence of strong C-O stretching bands further confirms the phenol and aryl

ether functionalities.

Mass Spectrometry (MS) Analysis
Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight of a compound

and offers structural clues through its fragmentation pattern.

Analysis of the Mass Spectrum
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 158. Due to the natural

isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak will be observed at

m/z 160 with an intensity of approximately one-third of the M⁺ peak. This isotopic pattern is a

definitive indicator of the presence of a single chlorine atom.

Base Peak: The most stable fragment often determines the base peak. For methoxyphenols,

a common initial fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group.

[9]

Predicted Key Fragmentations
m/z Value Proposed Fragment Ion Loss from Precursor

158/160 [C₇H₇ClO₂]⁺ Molecular Ion (M⁺)

143/145 [C₆H₄ClO₂]⁺ Loss of •CH₃

115/117 [C₅H₄ClO]⁺ Loss of CO from m/z 143/145

79 [C₅H₄O]⁺
Loss of •Cl from m/z 115

(unlikely) or other pathways

63 [C₅H₃]⁺
Loss of CO from m/z 91

(rearranged)

Fragmentation Pathway: The primary fragmentation pathway likely begins with the loss of a

stable methyl radical from the molecular ion to form a resonance-stabilized cation at m/z

143/145. Subsequent loss of a neutral carbon monoxide (CO) molecule, a common

fragmentation for phenols, would yield an ion at m/z 115/117.[10]
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Predicted Fragmentation Pathway Diagram
This diagram illustrates the most probable initial fragmentation steps for 4-Chloro-3-
methoxyphenol under electron ionization.

[C₇H₇ClO₂]⁺
m/z = 158/160
(Molecular Ion)

[C₆H₄ClO₂]⁺
m/z = 143/145

- •CH₃ [C₅H₄ClO]⁺
m/z = 115/117

- CO

Click to download full resolution via product page

Caption: Key fragmentation pathway of 4-Chloro-3-methoxyphenol in EI-MS.

Conclusion
The structural characterization of 4-Chloro-3-methoxyphenol can be confidently achieved

through a combined spectroscopic approach. The predicted ¹H and ¹³C NMR spectra provide a

detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence

of key functional groups (-OH, -OCH₃, C-Cl, aromatic ring). Mass spectrometry establishes the

molecular weight and the presence of a chlorine atom through its characteristic isotopic

pattern, with fragmentation analysis corroborating the proposed structure. This guide provides

a robust, scientifically-grounded framework for the identification and analysis of this compound,

serving as a reliable reference for researchers in the chemical and pharmaceutical sciences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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